molecular formula C16H19N3O3 B2634195 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903393-49-6

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2634195
CAS No.: 1903393-49-6
M. Wt: 301.346
InChI Key: ITXHDVSIJOLYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that features both an acetamidophenyl group and an oxazole ring

Preparation Methods

The synthesis of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acetamidophenyl intermediate: This can be achieved by acetylation of 4-aminophenol.

    Preparation of the oxazole ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the intermediates: The final step involves coupling the acetamidophenyl intermediate with the oxazole ring through a suitable linker, such as a propyl chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The acetamidophenyl group may interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide include:

    2-(4-acetamidophenyl)-N-[3-(1,2-thiazol-4-yl)propyl]acetamide: This compound features a thiazole ring instead of an oxazole ring.

    2-(4-acetamidophenyl)-N-[3-(1,2-imidazol-4-yl)propyl]acetamide: This compound contains an imidazole ring.

    2-(4-acetamidophenyl)-N-[3-(1,2-pyrazol-4-yl)propyl]acetamide: This compound has a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12(20)19-15-6-4-13(5-7-15)9-16(21)17-8-2-3-14-10-18-22-11-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHDVSIJOLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.